Cas no 2229621-09-2 (4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione)

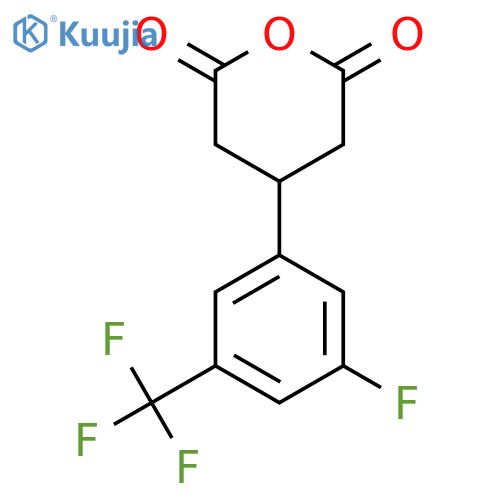

2229621-09-2 structure

商品名:4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione

4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione

- 2229621-09-2

- 4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione

- EN300-1959724

-

- インチ: 1S/C12H8F4O3/c13-9-2-6(1-8(5-9)12(14,15)16)7-3-10(17)19-11(18)4-7/h1-2,5,7H,3-4H2

- InChIKey: JCUBVWCXMYZKOZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(F)(F)F)C=C(C=1)C1CC(=O)OC(C1)=O

計算された属性

- せいみつぶんしりょう: 276.04095676g/mol

- どういたいしつりょう: 276.04095676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 43.4Ų

4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1959724-10.0g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1959724-0.1g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1959724-1.0g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1959724-0.25g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1959724-0.5g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1959724-5g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 5g |

$3147.0 | 2023-09-17 | ||

| Enamine | EN300-1959724-0.05g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1959724-2.5g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1959724-5.0g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1959724-1g |

4-[3-fluoro-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229621-09-2 | 1g |

$1086.0 | 2023-09-17 |

4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

2229621-09-2 (4-3-fluoro-5-(trifluoromethyl)phenyloxane-2,6-dione) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬